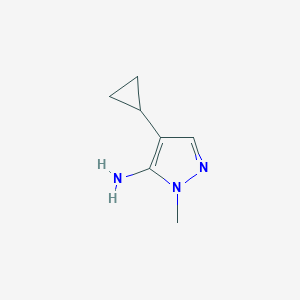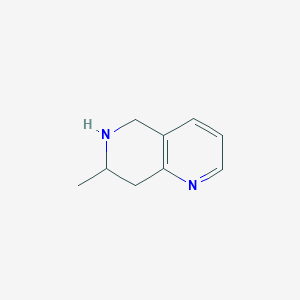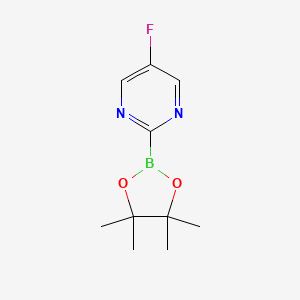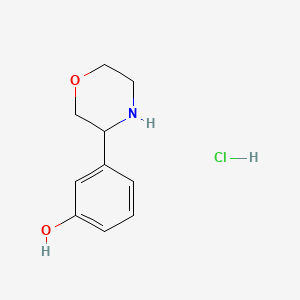
3-(Morpholin-3-yl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-3-yl)phenol hydrochloride is an organic compound that features a morpholine ring attached to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-3-yl)phenol hydrochloride typically involves the reaction of phenol with morpholine under specific conditions. One common method involves the use of a coupling reaction between phenol and morpholine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
3-(Morpholin-3-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the morpholine ring can interact with biological receptors and enzymes. These interactions can modulate biological pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholinophenol: A closely related compound with similar chemical properties.
4-Morpholinophenol: Another isomer with a different position of the morpholine ring.
2-Morpholinophenol: An isomer with the morpholine ring attached at the ortho position.
Uniqueness
3-(Morpholin-3-yl)phenol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2901100-15-8 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
3-morpholin-3-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10;/h1-3,6,10-12H,4-5,7H2;1H |
Clave InChI |
NNFAGYQOIVKNFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


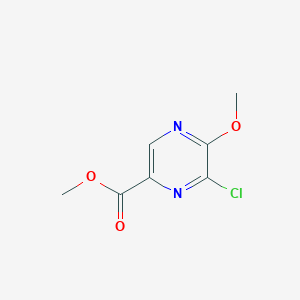
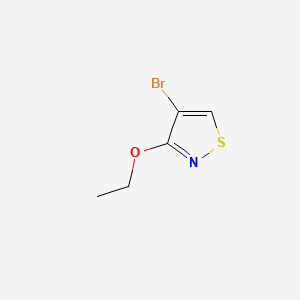
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)


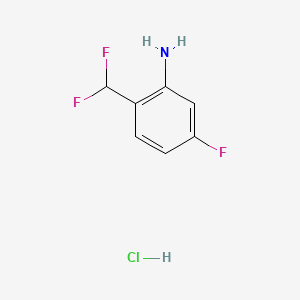
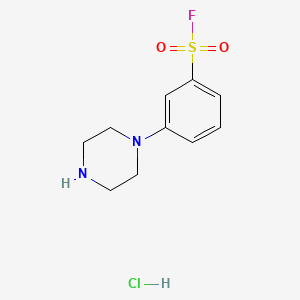
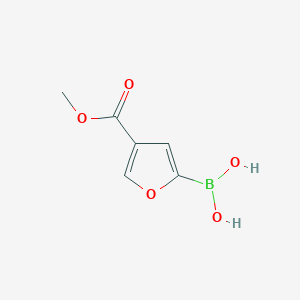
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
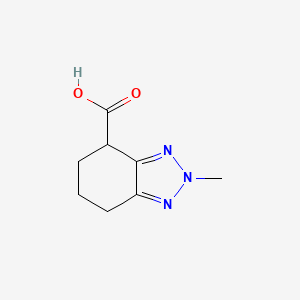
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
